molecular formula C10H12N2O2S B5785519 m-(3-Ethyl-2-thioureido)benzoic acid

m-(3-Ethyl-2-thioureido)benzoic acid

Cat. No.: B5785519
M. Wt: 224.28 g/mol
InChI Key: ICTBXPTUJREELF-UHFFFAOYSA-N
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Description

m-(3-Ethyl-2-thioureido)benzoic acid: is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties . The structure of this compound consists of a benzoic acid moiety substituted with a thioureido group at the meta position, which is further substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-(3-Ethyl-2-thioureido)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with thiourea under specific conditions. One common method involves the use of ammonium thiocyanate in dry acetone, which reacts with the benzoic acid derivative to form the desired thioureido compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: m-(3-Ethyl-2-thioureido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Chemistry: m-(3-Ethyl-2-thioureido)benzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties. It is studied for its potential use in developing new antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are used in the formulation of various drugs and agrochemicals.

Mechanism of Action

The mechanism of action of m-(3-Ethyl-2-thioureido)benzoic acid involves its interaction with specific molecular targets in microbial cells. The thioureido group is known to interfere with the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their inhibition or death . The compound may also disrupt the cell membrane integrity of these microorganisms.

Comparison with Similar Compounds

  • m-(3-Methyl-2-thioureido)benzoic acid
  • m-(3-Propyl-2-thioureido)benzoic acid
  • m-(3-Butyl-2-thioureido)benzoic acid

Comparison: m-(3-Ethyl-2-thioureido)benzoic acid is unique due to the presence of the ethyl group, which influences its biological activity and chemical reactivity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

IUPAC Name

3-(ethylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTBXPTUJREELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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